An In-depth Technical Guide to 6-Chloro-2,2'-bipyridine
An In-depth Technical Guide to 6-Chloro-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-2,2'-bipyridine, a key building block in coordination chemistry and a compound of significant interest in the development of novel catalysts, functional materials, and pharmaceuticals.
Core Properties and Identification
6-Chloro-2,2'-bipyridine is a solid, chloro-substituted derivative of 2,2'-bipyridine. Its unique electronic and steric properties, conferred by the chlorine atom, make it a valuable ligand for a wide range of metal-catalyzed reactions.
CAS Number: 13040-77-2
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂ | [1] |
| Molecular Weight | 190.63 g/mol | [1] |
| Melting Point | 62 °C | |
| Boiling Point | 320.6 °C at 760 mmHg | |
| Solubility in Water | 2.3 g/L (at 25 °C, slightly soluble) | [2] |
| Physical Form | Solid |
| Descriptor | Value |
| Topological Polar Surface Area (TPSA) | 25.8 Ų |
| logP | 2.797 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 1 |
Synthesis and Experimental Protocols
The synthesis of 6-Chloro-2,2'-bipyridine is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki-Miyaura couplings. These methods offer high yields and good functional group tolerance.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[3] For the synthesis of 6-Chloro-2,2'-bipyridine, this typically involves the coupling of a 2-pyridylzinc halide with a 2-chloropyridine derivative.[4]
Reaction Scheme:
Detailed Methodology:
-
Preparation of the Organozinc Reagent: A 2-pyridylzinc halide is prepared in situ via the reaction of 2-bromopyridine with activated zinc in an anhydrous solvent such as THF.
-
Coupling Reaction: To a solution of the organozinc reagent, 2,6-dichloropyridine and a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) are added under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure completion. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 6-Chloro-2,2'-bipyridine.[5]
The Suzuki-Miyaura coupling is a versatile method that couples an organoboron compound with an organic halide using a palladium catalyst and a base.[6][7]
Reaction Scheme:
Detailed Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), 2-pyridylboronic acid or a corresponding boronate ester, 2,6-dichloropyridine, a palladium catalyst (e.g., Palladium(II) acetate with a suitable phosphine ligand like SPhos), and a base (e.g., cesium carbonate) are combined in an anhydrous solvent system (e.g., 1,4-dioxane and water).[8][9]
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred vigorously for several hours until the starting materials are consumed, as monitored by TLC or LC-MS.[7][8]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed in vacuo. The resulting crude product is then purified by flash column chromatography.[8]
Coordination Chemistry and Applications
6-Chloro-2,2'-bipyridine is a prominent bidentate chelating ligand in coordination chemistry. It readily forms stable complexes with a variety of transition metals, including ruthenium, copper, and manganese.[10] The presence of the chlorine atom can modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and photophysical properties.[1]
The following is a general procedure for the synthesis of a mixed ligand metal(II) complex involving a bipyridine ligand.
Detailed Methodology:
-
Ligand Dissolution: A solution of 6-Chloro-2,2'-bipyridine is prepared in a suitable solvent (e.g., ethanol or methanol).
-
Addition of Metal Salt: To this solution, an aqueous or alcoholic solution of a metal(II) chloride (e.g., CuCl₂ or MnCl₂) is added dropwise with stirring.
-
Reaction Conditions: The reaction mixture is often heated to reflux for a period of time to facilitate complex formation.
-
Isolation of the Complex: The resulting metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[11]
-
Characterization: The synthesized complex is characterized by techniques such as FTIR and UV-Visible spectroscopy to confirm the coordination of the ligand to the metal center.[10][11]
Visualizations
Caption: General workflow for the synthesis of 6-Chloro-2,2'-bipyridine via Suzuki-Miyaura coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmcer.com [ijmcer.com]
- 11. researchgate.net [researchgate.net]
